4-(1-Octynyl)benzaldehyde
Description
4-(1-Octynyl)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the para position with a 1-octynyl group (HC≡C-(CH₂)₆CH₃). This structure imparts unique electronic and steric properties due to the electron-withdrawing nature of the alkyne group, which influences reactivity and applications in organic synthesis, particularly in cross-coupling reactions like Sonogashira couplings.
Properties
CAS No. |
99209-26-4 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-oct-1-ynylbenzaldehyde |
InChI |
InChI=1S/C15H18O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-13H,2-6H2,1H3 |
InChI Key |
VHCWNODIVKXJOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Hydroxybenzaldehyde
- Substituent : Hydroxyl (-OH) group.
- Molecular Weight : 122.12 g/mol (C₇H₆O₂) .
- Key Properties: High polarity due to hydrogen bonding, leading to elevated boiling points (~246°C). Demonstrates antioxidant and antimicrobial activities in ethnopharmacological studies .
- Reactivity : Participates in etherification, esterification, and electrophilic substitution.
4-(Bromomethyl)benzaldehyde
4-(Octyloxy)benzaldehyde
4-[18F]Fluorobenzaldehyde
- Substituent : Fluorine (-F) group (radiolabeled).
- Molecular Weight : ~124.11 g/mol (C₇H₅FO).
- Key Properties :
Data Table: Comparative Properties of Benzaldehyde Derivatives
*Calculated based on molecular formula C₁₅H₁₈O.
Key Research Findings
Reactivity Trends :
- Electron-withdrawing groups (e.g., -C≡C in 4-(1-Octynyl)benzaldehyde) enhance electrophilic substitution rates at the aromatic ring compared to electron-donating groups (e.g., -O-C₈H₁₇ in 4-(octyloxy)benzaldehyde) .
- The bromomethyl group in 4-(Bromomethyl)benzaldehyde facilitates high-yield nucleophilic substitutions, critical in medicinal chemistry .
Applications :
Safety and Handling :
- Brominated derivatives require stringent safety protocols due to toxicity , whereas hydroxy and alkoxy variants are generally safer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
